molecular formula C9H8F2O2 B1593241 2-(3,4-Difluorophenyl)-1,3-dioxolane CAS No. 773101-62-5

2-(3,4-Difluorophenyl)-1,3-dioxolane

Cat. No. B1593241
M. Wt: 186.15 g/mol
InChI Key: JDIKHNSLOQHKLX-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Difluorophenyl)-1,3-dioxolane” likely contains a 1,3-dioxolane group and a 3,4-difluorophenyl group . The 1,3-dioxolane group is a type of acetal, a functional group that includes an oxygen atom bonded to two carbon atoms. The 3,4-difluorophenyl group is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached to the third and fourth carbon atoms .


Synthesis Analysis

While specific synthesis methods for “2-(3,4-Difluorophenyl)-1,3-dioxolane” were not found, related compounds have been synthesized through various methods . For example, one method involves Friedel-Crafts acylation, condensation, recovery, and cyclization .

Scientific Research Applications

Application in Pharmaceutical Industry

  • Summary of the Application: “2-(3,4-Difluorophenyl)-1,3-dioxolane” is used in the synthesis of Ticagrelor, an oral anti-diabetic agent developed by AstraZeneca AB . The compound acts on ADP P2Y12 receptors, inhibiting platelet aggregation caused by ADP . It is used clinically for acute coronary artery syndrome patients, reducing the incidence of thrombotic cardiovascular events .
  • Methods of Application or Experimental Procedures: The compound is obtained by a series of reactions, including cyclopropanization, obtaining the compound of formula II into acid amides, Hofmann degradation, and then obtaining type I compound into salt with D mandelic acids . The compound of formula V is obtained from the compound of the structure as shown in formula VI by CBS asymmetric reduction reactions . The catalyst of the CBS asymmetric reduction reactions is the compound of the structure as shown in formula VII, and the reducing agent of the CBS asymmetric reduction reactions is selected from borine tetrahydrofuran or borine N, N diethylaniline .
  • Results or Outcomes: The result of this process is the synthesis of Ticagrelor, a key intermediate for synthesizing Ticagrelor . Because it is an oily substance, it is generally synthesized D- mandelates and (1R, 2S) -2- (3,4- difluorophenyl) cyclopropylamine D- mandelates for preservation and Quality Control .

Organic Reagent

  • Summary of the Application: “2-(3,4-Difluorophenyl)-1,3-dioxolane” is an organofluorine compound and is used as an organic reagent . Organic reagents are substances used in a chemical reaction to detect, measure, examine, or produce other substances. They are typically introduced to cause a chemical reaction and will be present in the products of the reaction.
  • Results or Outcomes: The results or outcomes would also depend on the specific reaction or process. In general, the use of “2-(3,4-Difluorophenyl)-1,3-dioxolane” as an organic reagent would facilitate the synthesis of other organic compounds .

Preparation of Ticagrelor

  • Summary of the Application: “2-(3,4-Difluorophenyl)-1,3-dioxolane” is used in the preparation of Ticagrelor, an oral anti-diabetic agent developed by AstraZeneca AB . The medicine acts on ADP P2Y12 receptors, inhibiting platelet aggregation caused by ADP .
  • Methods of Application or Experimental Procedures: The compound is obtained by a series of reactions, including cyclopropanization, obtaining the compound of formula II into acid amides, Hofmann degradation, and then obtaining type I compound into salt with D mandelic acids . The compound of formula V is obtained from the compound of the structure as shown in formula VI by CBS asymmetric reduction reactions .
  • Results or Outcomes: The result of this process is the synthesis of Ticagrelor, a key intermediate for synthesizing Ticagrelor . Because it is an oily substance, it is generally synthesized D- mandelates and (1R, 2S) -2- (3,4- difluorophenyl) cyclopropylamine D- mandelates for preservation and Quality Control .

Organic Reagent

  • Summary of the Application: “2-(3,4-Difluorophenyl)-1,3-dioxolane” is an organofluorine compound and is used as an organic reagent . Organic reagents are substances used in a chemical reaction to detect, measure, examine, or produce other substances.
  • Results or Outcomes: The results or outcomes would also depend on the specific reaction or process. In general, the use of “2-(3,4-Difluorophenyl)-1,3-dioxolane” as an organic reagent would facilitate the synthesis of other organic compounds .

properties

IUPAC Name

2-(3,4-difluorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIKHNSLOQHKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641072
Record name 2-(3,4-Difluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-1,3-dioxolane

CAS RN

773101-62-5
Record name 2-(3,4-Difluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 773101-62-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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